6-Butyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
6-butyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19N/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11/h5-6,9,14H,2-4,7-8,10H2,1H3 |
InChI Key |
AMECYUFVIFWRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction is the most commonly employed method for synthesizing tetrahydroisoquinolines, including 6-butyl-1,2,3,4-tetrahydroisoquinoline. This reaction involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions, leading to the formation of an iminium ion intermediate that cyclizes to form the tetrahydroisoquinoline core.
- Reaction conditions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or trifluoroacetic acid.
- Starting materials: A phenylethylamine derivative (bearing the butyl substituent at the 6-position) and an appropriate aldehyde.
- Advantages: High yields, relatively mild conditions, and suitability for continuous flow reactors to optimize purity and yield.
Table 1: Typical Pictet-Spengler Reaction Conditions for 6-Butyl-1,2,3,4-tetrahydroisoquinoline
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol, methanol, or acetic acid |
| Temperature | Ambient to reflux (25–80 °C) |
| Acid Catalyst | Hydrochloric acid, trifluoroacetic acid |
| Reaction Time | Several hours (2–12 h) |
| Yield | 60–85% depending on optimization |
The use of continuous flow reactors has been reported to enhance reaction control, improving yield and purity by precise temperature and mixing control.
Bischler–Nepieralski Cyclization
An alternative and widely used synthetic strategy is the Bischler–Nepieralski reaction, which involves cyclization of an N-acyl β-phenylethylamine derivative in the presence of dehydrating agents such as phosphorus oxychloride or phosphorus pentoxide.
- Mechanism: Intramolecular electrophilic aromatic substitution forms a dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline.
- Reduction step: Commonly performed with sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
- Suitability: This method allows for the introduction of various substituents and is amenable to asymmetric synthesis when combined with chiral catalysts.
Table 2: Bischler–Nepieralski Reaction Conditions for Isoquinoline Derivatives
| Parameter | Typical Conditions |
|---|---|
| Dehydrating Agent | POCl3, P2O5, ZnCl2 |
| Solvent | Dichloromethane, chloroform |
| Temperature | 60–100 °C |
| Reduction Agent | NaBH4, catalytic hydrogenation |
| Yield | 50–80% |
This method has been adapted for total synthesis of complex alkaloids and allows for stereoselective modifications when combined with asymmetric transfer hydrogenation.
Other Synthetic Approaches
- Intramolecular Hydroamination: A borane-catalyzed intramolecular hydroamination followed by hydrogenation has been reported for tetrahydroisoquinoline synthesis, offering a one-pot and efficient route with moderate yields (~61%).
- Reductive Amination: Following cyclization, reductive amination can be used to introduce additional substituents on the nitrogen atom, enhancing molecular diversity.
- Starting Material Preparation: 6-Butyl substituents can be introduced by starting from appropriately substituted phenylalanine derivatives or via alkylation of the isoquinoline ring post-cyclization.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Pictet-Spengler Reaction | Acid-catalyzed cyclization of amine and aldehyde | Mild conditions, scalable, high yield | Requires acid-sensitive substrates to be stable |
| Bischler–Nepieralski Reaction | Cyclization of N-acyl derivatives with dehydrating agents | Versatile, allows asymmetric synthesis | Harsh reagents, multiple steps including reduction |
| Intramolecular Hydroamination | Borane-catalyzed cyclization | One-pot, efficient | Moderate yield, catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is typically used for reduction reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline and decahydroisoquinoline derivatives, which have significant biological and chemical applications .
Scientific Research Applications
It appears the query is about the applications of "6-Butyl-1,2,3,4-tetrahydroisoquinoline." However, this specific compound is not directly discussed within the provided search results. Instead, the search results discuss tetrahydroisoquinoline derivatives and their applications in general. Therefore, the following information is related to tetrahydroisoquinoline derivatives, but not specifically "6-Butyl-1,2,3,4-tetrahydroisoquinoline".
Tetrahydroisoquinoline Derivatives: Overview
Tetrahydroisoquinoline derivatives have a range of biological activities, leading to their use in various therapeutic applications . These compounds and their fused heterocyclic derivatives exhibit a wide spectrum of biological activities .
Synthesis and biological properties
Tetrahydroisoquinoline derivatives can be synthesized through various methods, and their biological properties have been explored in different contexts . For example, a chemoselective strategy allows for the direct formation of alkaloid-type compounds . One study describes the synthesis and biological properties of 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline .
Applications
- Tetrahydroisoquinoline compounds are modulators of the histamine H3 receptors and may be useful for treating diseases including cognitive and negative symptoms in schizophrenia, cognitive impairment related to classical antipsychotic therapy, impulsivity, attention disorder with hyperactivity (ADHD), Parkinson's disease and related movement disorders, dystonia, Huntington's disease, dementia with Lewy Body, Alzheimer's disease, age-related cognitive decline, mild cognitive impairment (MCI), drug addiction, sleep disorders and apathy .
- Some tetrahydroisoquinoline derivatives may be useful for treating diseases in which D1 receptors play a role .
- Tetrahydroisoquinoline derivatives fused to chromenopyridines have potential as readthrough inducers for diseases like Hurler syndrome . One such compound, KY-640, increased cellular IDUA activities and reduced GAG concentrations in Hurler patient-derived cells, showed high oral absorption, and increased IDUA activity in the liver, spleen, and brain in mouse models .
- Tetrahydroisoquinolines have shown potential as monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, which could be relevant in treating obesity, type 2 diabetes, and cardiovascular disease .
- Tetrahydroisoquinoline derivatives are used as pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 6-Butyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . This modulation can lead to neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Table 1: Key Substituent Effects on THIQ Derivatives
Key Observations:
- Positional Sensitivity : Substituents at the 6-position (e.g., butyl, CF₃) primarily modulate hydrophobicity and binding interactions, while 1-position methylation (e.g., 1-Me-THIQ) affects metabolic pathways and neurotoxicity .
- Electron-Donating vs. Withdrawing Groups: Methoxy groups at 6/7 positions enhance beta-adrenoceptor activity , whereas trifluoromethyl groups improve metabolic stability through electron withdrawal .
- Hydrophobic vs. Polar Groups : The butyl group in 6-Bu-THIQ may enhance blood-brain barrier penetration compared to polar acetamido or methoxy derivatives .
Pharmacological Activities
Table 2: Comparative Pharmacological Profiles
Key Findings:
- Neuroprotection vs. Neurotoxicity: 1-Me-THIQ exhibits neuroprotective effects by inhibiting MAO-B and dopamine reuptake , while non-methylated THIQs like 6-Bu-THIQ lack direct evidence of neurotoxicity but share structural similarities with MPTP derivatives implicated in Parkinson’s disease .
- Receptor Selectivity: 6,7-Dimethoxy-THIQ derivatives show weak beta-adrenoceptor activity, whereas 6-Bu-THIQ’s butyl group may favor opioid receptor interactions based on structural analogs .
Metabolic and Toxicological Profiles
Table 3: Metabolic Pathways and Toxicity
Critical Contrasts:
- N-Methylation: 1-Me-THIQ undergoes oxidation to neuroprotective metabolites, while unsubstituted THIQ forms toxic isoquinolinium ions via MAO .
- Blood-Brain Barrier Penetration : Both 6-Bu-THIQ and 1-Me-THIQ efficiently cross the BBB, but 1-Me-THIQ accumulates in the substantia nigra, a key region in Parkinson’s pathology .
Biological Activity
6-Butyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 6-butyl-THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of compounds known for their presence in various natural products and their potential as therapeutic agents. They exhibit a wide range of biological activities including:
- Antimicrobial
- Anticancer
- Neuroprotective
- Anti-inflammatory
The structural diversity of THIQs allows for significant variations in biological activity depending on the substituents on the isoquinoline core.
Antimicrobial Activity
Recent studies have demonstrated that various THIQ derivatives possess significant antimicrobial properties. For instance, 6-butyl-THIQ has shown effectiveness against several bacterial strains. In a comparative study, it was found that:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Butyl-THIQ | E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL | |
| Klebsiella pneumoniae | 30 µg/mL |
These results indicate that 6-butyl-THIQ exhibits comparable or superior activity to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of 6-butyl-THIQ has also been investigated. In vitro studies have revealed its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival . Notably, the SAR studies suggest that modifications to the butyl group can significantly enhance its cytotoxic effects.
Neuroprotective Effects
Neurodegenerative diseases represent another area where 6-butyl-THIQ shows promise. Research indicates that THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis. In models of neurodegeneration, 6-butyl-THIQ demonstrated:
- Reduced levels of reactive oxygen species (ROS)
- Increased cell viability in neuronal cultures exposed to neurotoxic agents
- Modulation of neuroinflammatory markers such as TNF-α and IL-6 .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several THIQ derivatives, including 6-butyl-THIQ, against multi-drug resistant strains of E. coli and S. aureus. The results indicated that the compound had a significant impact on bacterial growth inhibition, with MIC values lower than those observed for conventional antibiotics .
- Cancer Cell Line Studies : In a series of experiments assessing the cytotoxicity of various THIQ derivatives against cancer cell lines, 6-butyl-THIQ was highlighted for its potent activity against MCF-7 cells with an IC50 value indicating effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. How can synthetic routes for 6-butyl-1,2,3,4-tetrahydroisoquinoline be optimized to improve yield and purity?
- Methodology : Utilize reductive amination or Pictet-Spengler cyclization, as described for structurally similar tetrahydroisoquinolines. For example, LiAlH4 in THF or Et2O effectively reduces nitrovinyl intermediates to ethylamine derivatives (61% yield) . Catalytic hydrogenation (Pd/C, H2) is recommended for deprotection of benzyl groups, achieving 53% purity after column chromatography . Optimize reaction time and stoichiometry of reagents (e.g., BOP, iPr2EtN) for coupling steps .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Compare yields across solvent systems (DMF vs. CH2Cl2) to identify ideal conditions .
Q. What structural modifications enhance the biological activity of 6-butyl-tetrahydroisoquinoline derivatives?
- Methodology : Introduce substituents at the 6-, 7-, or 1-positions to modulate activity. For instance, alkoxy groups (e.g., 6-methoxy) improve receptor binding affinity, while alkyl chains (C6–C17) at the 1-position influence cytotoxicity and antifungal properties . Synthesize analogs via nucleophilic substitution (e.g., R-Br with K2CO3/Bu4NI) or sulfonation (RSO2Cl/Et3N) .
- Data Contradictions : Longer alkyl chains (C8–C12) may increase hydrophobicity but reduce solubility, necessitating a balance between potency and bioavailability .
Q. What analytical techniques are critical for characterizing 6-butyl-tetrahydroisoquinoline derivatives?
- Methodology : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., exact mass 159.10489 g/mol for core structures) . X-ray crystallography resolves ambiguous stereocenters in diastereomeric mixtures .
- Validation : Cross-reference computed properties (e.g., XlogP, topological polar surface area) with experimental data to detect impurities .
Advanced Research Questions
Q. How can diastereoselective synthesis of 6-butyl-tetrahydroisoquinoline derivatives be achieved?
- Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, (–)-6,7-dimethoxy-THIQ-carboxylic acid was synthesized via enantioselective hydrogenation (Rh-DuPhos catalyst) with >90% ee . Control reaction temperature (<0°C) and solvent polarity (e.g., EtOH) to favor one diastereomer .
- Challenges : Competing pathways (e.g., racemization at elevated temperatures) require kinetic trapping strategies .
Q. Why do in vitro and in vivo activity profiles of 6-butyl-THIQ derivatives sometimes contradict?
- Analysis : Investigate metabolic stability (e.g., cytochrome P450 oxidation of the butyl chain) using liver microsome assays. For analogs with 3,4-dimethoxyphenyl groups, phase II glucuronidation reduces bioavailability .
- Mitigation : Introduce fluorine atoms or methyl groups to block metabolic hotspots. For example, 6-fluoro-THIQ derivatives show improved pharmacokinetics .
Q. How do computational models predict the binding interactions of 6-butyl-THIQ derivatives with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of receptors (e.g., α1-adrenergic or NMDA receptors). Parameterize force fields (AMBER/CHARMM) to account for hydrophobic interactions from the butyl chain .
- Validation : Compare predicted binding energies (ΔG) with IC50 values from radioligand assays. Discrepancies >1 log unit suggest unmodeled solvent effects or protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
